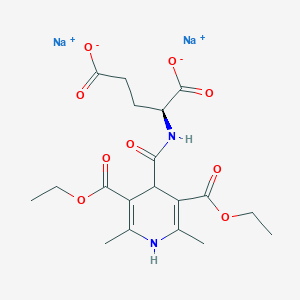
Amarillo Solvente 44
Descripción general
Descripción
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-, also known as 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-, is a useful research compound. Its molecular formula is C20H16N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Teñido y Coloración
El Amarillo Solvente 44 se utiliza principalmente como tinte debido a su tono verdoso y su fuerza de tinción del 100-105% . Se utiliza principalmente como colorante de tinte para pigmentos de interior y exterior, tintas y plásticos . También se puede utilizar para teñir materiales como textiles, cuero y papel .
Aplicaciones Biológicas
Los tintes dispersos basados en moieties de piridona, como el this compound, se ha descubierto que tienen propiedades antioxidantes, antimicrobianas y anticancerígenas . Esto los hace útiles en varias aplicaciones biológicas.
Análisis Forense
El color y los tintes de las microtrazas de fibra, incluidas las teñidas con this compound, juegan un papel importante en la investigación y evaluación forenses . Se analizan mediante métodos microscópicos, espectroscópicos y cromatográficos .
Química Verde
El this compound se ha utilizado en el desarrollo de síntesis verdes de derivados de piridona utilizando irradiación de microondas o ultrasonidos . Esto es parte de una tendencia más amplia hacia procesos químicos más respetuosos con el medio ambiente.
Producción Biotecnológica de Carotenoides
El this compound se ha utilizado en la producción biotecnológica de carotenoides . Se utiliza en el proceso de extracción, y la investigación se centra en la aplicación de tecnologías emergentes como los ultrasonidos, las microondas, los líquidos iónicos o los solventes eutécticos para la separación de carotenoides de las células microbianas .
Síntesis de Puntos de Carbono Fluorescentes
El this compound se ha utilizado en la síntesis de puntos de carbono altamente fluorescentes
Mecanismo De Acción
Target of Action
Solvent Yellow 44, also known as 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-, Disperse Yellow 11, or 4-amino-N-2,4-xylyl-1,8-naphthalimide , is a synthetic dye used in various applications.
Mode of Action
It is known that the compound’s structure, which includes aromatic rings and an amine group, allows it to interact with various substances . The exact nature of these interactions and their consequences are yet to be elucidated.
Biochemical Pathways
It is known that the compound’s structure allows it to interact with various substances
Pharmacokinetics
It is known that the compound is insoluble in water and soluble in organic solvents . This suggests that its bioavailability could be influenced by the presence of certain solvents or other factors that affect solubility.
Result of Action
Given its use as a dye, it is likely that it interacts with various substances and could potentially cause changes at the molecular or cellular level .
Action Environment
The action, efficacy, and stability of Solvent Yellow 44 can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the presence of certain solvents . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially influence its action and stability .
Análisis Bioquímico
Biochemical Properties
It is known that Solvent Yellow 44 is insoluble in water but soluble in organic solvents . This suggests that it may interact with hydrophobic regions of biomolecules, such as the lipid bilayer of cell membranes or the hydrophobic pockets of proteins .
Cellular Effects
Some studies suggest that similar dyes can cause DNA damage and cell death . This indicates that Solvent Yellow 44 may have cytotoxic effects on cells, potentially influencing cell function and metabolism .
Molecular Mechanism
Based on its chemical structure, it may interact with biomolecules through non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and π-π stacking .
Temporal Effects in Laboratory Settings
It is known that the stability of such compounds can be influenced by factors such as temperature, pH, and light exposure .
Metabolic Pathways
Similar compounds are known to be metabolized by the liver, involving enzymes such as cytochrome P450s .
Transport and Distribution
Given its solubility in organic solvents, it may be able to pass through cell membranes and distribute throughout the cell .
Subcellular Localization
Based on its chemical properties, it may localize in hydrophobic regions such as the lipid bilayer of cell membranes .
Propiedades
IUPAC Name |
6-amino-2-(2,4-dimethylphenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-11-6-9-17(12(2)10-11)22-19(23)14-5-3-4-13-16(21)8-7-15(18(13)14)20(22)24/h3-10H,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLZTPSAVDHUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062453 | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2478-20-8, 144246-02-6 | |
| Record name | Solvent Yellow 44 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2478-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FD&C Yellow 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2-(2,4-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Solvent Yellow 135 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT YELLOW 44 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM6Y3B8SJY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in the synthesis of Solvent Yellow 44 as described in the research?
A1: The research outlines a multi-step synthesis of Solvent Yellow 44. First, 4-chloro-1,8-naphthalic anhydride is synthesized by reacting 1,8-naphthalic anhydride with chlorine in water []. This anhydride is then condensed with 2,4-dimethylaniline in acetic acid [, ]. Finally, the product undergoes ammonolysis under pressure to yield Solvent Yellow 44 [, ]. The research explores optimizing these steps for improved yield and reduced environmental impact.
Q2: What factors were identified as crucial for optimizing the yield of Solvent Yellow 44 during the ammonolysis step?
A2: The research highlights several key factors influencing the ammonolysis step's yield. These include reaction temperature, reaction time, and the ratio of ammonia to the precursor compound, N-2′,4′-Dimethyl-phenyl-4-bromo-1,8-naphthalimine (NDNA) []. By carefully controlling these parameters, the researchers were able to achieve yields exceeding 70% [].
Q3: The research mentions using n-amyl alcohol as a solvent during Solvent Yellow 44 synthesis. What advantages does this offer compared to traditional methods?
A3: Utilizing n-amyl alcohol, a high-boiling point solvent, during the synthesis offers several benefits []. Firstly, it eliminates the need for a separate refining step, simplifying the process []. Secondly, this method results in higher yields of Solvent Yellow 44 (over 96% purity) compared to traditional methods, contributing to cost reduction and minimized waste [].
Q4: What are the potential environmental benefits of the optimized Solvent Yellow 44 synthesis methods described in the research?
A4: The research emphasizes environmentally friendly aspects of the optimized synthesis. By using water as a solvent in the initial step and optimizing reaction conditions throughout the process, the researchers aimed to reduce the use of hazardous chemicals and minimize waste generation []. These improvements contribute to a cleaner and more sustainable production process for Solvent Yellow 44.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)






![[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B137788.png)



![[Ser25] Protein Kinase C (19-31)](/img/structure/B137793.png)


